2-(3-Ethoxy-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(3-Ethoxy-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a boron atom bonded to a dioxaborolane ring and an ethoxy-methylphenyl group. Its chemical formula is C14H21BO3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Ethoxy-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-ethoxy-4-methylphenylboronic acid with 2,2,6,6-tetramethyl-1,3,2-dioxaborinane. The reaction is carried out in the presence of a base such as potassium carbonate and a palladium catalyst under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically purified using techniques such as column chromatography to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
2-(3-Ethoxy-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic acids.
Reduction: Reduction reactions can convert it into boron-containing alcohols.
Substitution: It can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed in cross-coupling reactions.
Major Products Formed
Oxidation: Boronic acids.
Reduction: Boron-containing alcohols.
Substitution: Various biaryl compounds through cross-coupling reactions.
Scientific Research Applications
2-(3-Ethoxy-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying boron chemistry in biological systems.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(3-Ethoxy-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with various molecular targets. The boron atom in the compound can interact with nucleophiles, making it a versatile reagent in organic synthesis. In biological systems, the compound can target specific enzymes and proteins, leading to its potential use in drug development and cancer therapy.
Comparison with Similar Compounds
Similar Compounds
- 3-Ethoxy-4-methylphenylboronic acid
- 2-(3-Ethoxy-4-methylphenyl)propan-2-ol
- 3-Ethoxy-4-methylphenyl methyl sulfide
Uniqueness
Compared to similar compounds, 2-(3-Ethoxy-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its dioxaborolane ring structure, which imparts distinct chemical properties and reactivity. This makes it particularly useful in Suzuki-Miyaura cross-coupling reactions and other applications where boron-containing reagents are required.
Properties
Molecular Formula |
C15H23BO3 |
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Molecular Weight |
262.15 g/mol |
IUPAC Name |
2-(3-ethoxy-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H23BO3/c1-7-17-13-10-12(9-8-11(13)2)16-18-14(3,4)15(5,6)19-16/h8-10H,7H2,1-6H3 |
InChI Key |
VXZCUCVDTRSGPM-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C)OCC |
Origin of Product |
United States |
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